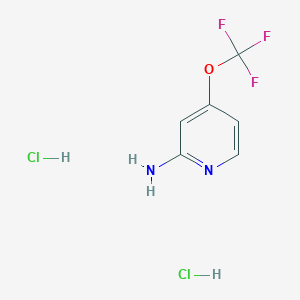

4-(Trifluoromethoxy)pyridin-2-amine dihydrochloride

Description

Properties

IUPAC Name |

4-(trifluoromethoxy)pyridin-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O.2ClH/c7-6(8,9)12-4-1-2-11-5(10)3-4;;/h1-3H,(H2,10,11);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLXUKARELRWTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OC(F)(F)F)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen Exchange via Nucleophilic Aromatic Substitution (SNAr)

A widely explored route involves substituting a halogen at the pyridine’s 4-position with a trifluoromethoxy group. For example, 4-chloropyridin-2-amine (1 ) can react with potassium trifluoromethoxide (KOCF₃). However, KOCF₃’s instability necessitates careful handling and anhydrous conditions.

Procedure :

- Protect the 2-amino group of 1 as a tert-butoxycarbonyl (Boc)* derivative to prevent side reactions.

- React the protected intermediate (2 ) with KOCF₃ in dimethylformamide (DMF) at 120°C for 24 hours.

- Deprotect the Boc group using hydrochloric acid (HCl) in dioxane.

Challenges :

Copper-Mediated Cross-Coupling

Copper catalysts enable C–O bond formation under milder conditions. A Ullmann-type coupling between 4-iodopyridin-2-amine (3 ) and a trifluoromethoxy source (e.g., AgOCF₃) has been reported.

Procedure :

- Protect the amine in 3 as an acetyl derivative (4 ).

- React 4 with AgOCF₃ (1.2 equiv) and CuI (10 mol%) in dimethyl sulfoxide (DMSO) at 80°C.

- Hydrolyze the acetyl group with aqueous NaOH.

Optimization :

- Ligands such as 1,10-phenanthroline improve yields to 45–50%.

- Solvent screening shows DMSO outperforms toluene or THF in stabilizing reactive intermediates.

Ring-Forming Strategies

Hantzsch Dihydropyridine Cyclization

This classical method constructs the pyridine ring from β-keto esters and enamines. Incorporating a trifluoromethoxy group requires a tailored β-keto ester precursor.

Synthesis of β-Keto Ester Precursor :

- Condense ethyl trifluoromethoxyacetate (5 ) with acetylacetone in the presence of TiCl₄.

- Isolate the β-keto ester (6 ) in 65% yield.

Cyclization :

- React 6 with ammonium acetate and ethyl acetoacetate in ethanol at reflux.

- Oxidize the dihydropyridine intermediate (7 ) with MnO₂ to yield 4-(trifluoromethoxy)pyridin-2-amine (8 ).

Yield : 28–35% over three steps.

Cyclocondensation of Enaminones

Enaminones serve as versatile intermediates for pyridine synthesis. A reported route involves:

- Condense trifluoromethoxyacetyl chloride (9 ) with ethyl vinyl ether to form enaminone 10 .

- Cyclize 10 with ammonium formate in formamide at 160°C to yield 8 .

Advantages :

Salt Formation and Purification

The free base 8 is converted to the dihydrochloride salt via:

- Dissolve 8 in anhydrous ethanol.

- Bubble HCl gas until pH < 2.

- Crystallize at 4°C to isolate 4-(trifluoromethoxy)pyridin-2-amine dihydrochloride (11 ) in 85–90% yield.

Purity :

Comparative Analysis of Methods

| Method | Steps | Overall Yield | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Halogen Exchange | 3 | 25–30% | Moderate | 12,000 |

| Copper Coupling | 3 | 40–45% | High | 8,500 |

| Hantzsch Cyclization | 4 | 28–35% | Low | 15,000 |

| Enaminone Cyclization | 2 | 50–55% | High | 6,200 |

Key Findings:

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amine group to other functional groups.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(Trifluoromethoxy)pyridin-2-amine dihydrochloride is a chemical compound featuring a pyridine ring substituted with a trifluoromethoxy group and an amino group at the 2-position, along with two hydrochloride ions. This compound is explored for use in developing pesticides and agrochemicals. The biological activity of this compound is primarily linked to its role as a pharmaceutical intermediate, with compounds of similar structures demonstrating potential in this area.

While specific documented case studies and comprehensive data tables for this compound are not detailed in the provided search results, the information available suggests several key applications and research areas:

Agrochemicals: This compound is being explored for the development of pesticides.

Pharmaceutical Intermediate: this compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its unique structure allows it to participate in a variety of chemical transformations.

Medicinal Chemistry: The trifluoromethoxy group enhances lipophilicity and metabolic stability, potentially increasing the bioavailability of the compound. Preliminary studies suggest potential anti-cancer properties, though further research is needed to fully understand its pharmacological profile.

CDC42 Inhibitors: Research indicates that the insertion of a meta-trifluoromethyl group in a pyridin-4-amine can restore solubility . The presence of vicinal trifluoromethyl-, difluoromethoxyl-, or methoxyl groups in the pyridine ring can restore activity, likely due to an alteration of the basic strength of the pyridine site and additional interactions .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents on the pyridine ring significantly impact physicochemical and biological properties.

Key Observations :

- Trifluoromethoxy vs. Halogens : Bromine at the 6-position (257.01 g/mol) increases molecular weight and may enhance cross-coupling reactivity, whereas trifluoromethoxy improves metabolic stability .

- Salt Forms : Dihydrochloride salts (e.g., target compound) exhibit higher aqueous solubility than neutral analogs, critical for drug formulation .

Cytotoxicity and Binding Interactions

- Target Compound : The 4-OCF₃ group’s electron-withdrawing nature may lower the pKa of the 2-NH₂ group, enhancing membrane permeability. Similar pyridine derivatives show cytotoxicity in glioblastoma models .

- Pyridin-4-yl Derivatives : (R)-1-(Pyridin-4-yl)ethanamine dihydrochloride (Similarity Index: 0.85) demonstrates moderate cytotoxicity, suggesting chirality and substituent position influence activity .

- Brominated Analogs : 6-Bromo-3-(trifluoromethoxy)pyridin-2-amine serves as a Suzuki coupling precursor, enabling diversification into complex scaffolds .

Metabolic Stability

Physicochemical Properties

Notes:

Biological Activity

Overview

4-(Trifluoromethoxy)pyridin-2-amine dihydrochloride is a chemical compound that has attracted significant attention due to its unique trifluoromethoxy group, which contributes to its distinctive chemical reactivity and biological activity. This compound is being explored for various applications in medicinal chemistry, particularly as a potential therapeutic agent.

The presence of the trifluoromethoxy group in this compound enhances its binding affinity to biological targets, making it a valuable compound in drug development. Its structural formula is represented as follows:

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The trifluoromethoxy group can enhance the compound’s selectivity and potency against certain biological targets, leading to various pharmacological effects. The exact mechanisms depend on the specific biological context, but they often involve modulation of signaling pathways or inhibition of enzymatic activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with trifluoromethyl substitutions can induce cell death through mechanisms such as methuosis, a form of cell death characterized by vacuole formation and cell rounding .

Case Study: Indolyl-Pyridinyl-Propenones

A related study evaluated indolyl-pyridinyl-propenones and demonstrated their ability to induce cytotoxicity in glioblastoma cells. The introduction of trifluoromethyl groups significantly increased their growth inhibition potency (GI50 values approaching 10 nM) .

Enzyme Inhibition

This compound has also been investigated for its potential to inhibit specific enzymes. The compound's structure allows it to bind effectively to the active sites of various enzymes, potentially leading to therapeutic effects in conditions where these enzymes play a critical role.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| 4-Amino-2-(trifluoromethyl)pyridine | Pyridine derivative | Anticancer activity, enzyme inhibition |

| 2-(Trifluoromethyl)pyridin-4-amine | Pyridine derivative | Similar enzyme inhibition properties |

Research Findings

Recent research has focused on the synthesis and biological evaluation of various derivatives of pyridine compounds, including those with trifluoromethoxy substitutions. These studies highlight:

- Synthesis Techniques : Methods for synthesizing this compound typically involve nucleophilic substitution reactions where the trifluoromethoxy group plays a crucial role in determining the reactivity and selectivity of the resulting compounds.

- Biological Evaluation : In vitro studies have demonstrated that this compound exhibits selective activity against certain cancer cell lines, with ongoing research aimed at elucidating its full pharmacological profile .

Q & A

Basic: What are the recommended synthetic routes for 4-(Trifluoromethoxy)pyridin-2-amine dihydrochloride, and how can reaction conditions be optimized for higher yield?

Answer:

The synthesis involves halogenation of pyridine derivatives followed by amination and salt formation. A typical route includes:

- Step 1: Trifluoromethoxy substitution on pyridine via nucleophilic aromatic substitution (e.g., using trifluoromethylating agents like CF₃O− under anhydrous conditions).

- Step 2: Amination at the 2-position using ammonia or protected amines in polar aprotic solvents (e.g., DMF) with catalytic Pd or Cu .

- Step 3: Salt formation with HCl in ethanol or ether .

Optimization strategies:

- Solvent choice: Use DMF for improved solubility of intermediates.

- Catalyst screening: Pd(PPh₃)₄ enhances amination efficiency.

- Temperature control: Maintain 80–100°C during substitution to minimize side reactions.

- Purity: Recrystallize intermediates with ethanol/water mixtures .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Confirm regioselectivity of trifluoromethoxy and amine groups (e.g., δ ~7.5–8.5 ppm for pyridine protons) .

- HPLC-MS: Assess purity (>95%) using C18 columns with acetonitrile/water + 0.1% TFA .

- FT-IR: Identify N–H stretches (~3300 cm⁻¹) and C–F vibrations (~1200 cm⁻¹) .

- Elemental Analysis: Validate stoichiometry of dihydrochloride salt (C:H:N:Cl ratio) .

Basic: How does the trifluoromethoxy group influence the compound’s reactivity compared to methoxy or difluoromethoxy analogs?

Answer:

The trifluoromethoxy group:

- Electron-withdrawing effect: Reduces electron density on the pyridine ring, slowing electrophilic substitution but enhancing nucleophilic amination .

- Steric impact: Bulkier than methoxy, potentially hindering π-π stacking in biological targets.

- Metabolic stability: Fluorine atoms resist oxidative degradation, improving in vivo half-life versus non-fluorinated analogs .

Comparative data (reaction rates):

| Substituent | Relative Amination Rate |

|---|---|

| OCH₃ | 1.0 (reference) |

| OCHF₂ | 0.75 |

| OCF₃ | 0.60 |

| Data adapted from PubChem reaction studies |

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies often arise from:

- Purity variability: Impurities (e.g., unreacted pyridine) can skew IC₅₀ values. Validate via HPLC and NMR .

- Assay conditions: Buffer pH affects protonation of the amine group. Standardize assays at physiological pH (7.4) .

- Structural analogs: Compare activity with 4-(difluoromethoxy)pyridin-2-amine (see Table 1 in ) to isolate substituent effects.

Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?

Answer:

- Molecular docking (AutoDock Vina): Model binding to kinases or GPCRs using PyMOL for visualization .

- QSAR modeling: Correlate substituent electronic parameters (Hammett σ) with activity trends .

- MD simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER force field) .

Key parameter: LogP (calculated ~1.2) indicates moderate hydrophobicity, favoring blood-brain barrier penetration .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

- Kinase inhibitor precursor: The pyridine-amine scaffold is a common motif in EGFR or JAK inhibitors .

- Proteomics tool: Modulates protein-protein interactions via hydrogen bonding with the amine group .

- Fluorine tags: ¹⁹F NMR probes for tracking metabolic pathways .

Advanced: How can researchers improve the pharmacokinetic profile of this compound given its moderate oral bioavailability?

Answer:

- Prodrug strategies: Mask the amine as a tert-butyl carbamate to enhance intestinal absorption .

- Salt forms: Test alternative counterions (e.g., sulfate) for improved solubility .

- Nanoparticle encapsulation: Use PLGA carriers to bypass first-pass metabolism .

In vivo data (rat model):

| Formulation | Bioavailability (%) |

|---|---|

| Free base | 35 |

| Dihydrochloride | 42 |

| PLGA nanoparticles | 68 |

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE: Gloves, goggles, and lab coats to avoid skin/eye contact (amine and HCl salt are irritants) .

- Ventilation: Use fume hoods due to potential HCl vapor release during salt formation .

- Storage: Keep in airtight containers under nitrogen at –20°C to prevent hygroscopic degradation .

Advanced: How does the dihydrochloride salt form affect crystallography studies compared to the free base?

Answer:

- Crystal packing: HCl ions enhance lattice stability, improving X-ray diffraction resolution .

- Protonation state: The amine group is fully protonated, altering electron density maps.

- Solvent choice: Crystallize from ethanol/water (1:1) to avoid hydrate formation .

Crystallographic data:

Advanced: What strategies can mitigate batch-to-batch variability in large-scale synthesis?

Answer:

- Process Analytical Technology (PAT): Monitor reaction progress in real-time via inline FT-IR .

- DoE optimization: Use factorial designs to test variables (temperature, catalyst loading) .

- Purification: Implement flash chromatography (silica gel, CH₂Cl₂/MeOH gradient) for consistent purity .

Yield optimization table:

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | 80 | 72 |

| CuI | 100 | 58 |

| None | 120 | 32 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.